(S)-3-(Pyrrolidin-2-ylmethoxy)pyridine

説明

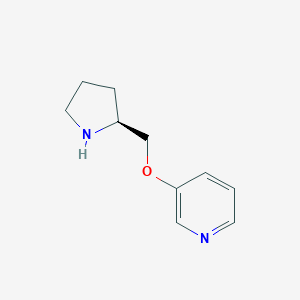

特性

IUPAC Name |

3-[[(2S)-pyrrolidin-2-yl]methoxy]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-3-9(12-6-1)8-13-10-4-2-5-11-7-10/h2,4-5,7,9,12H,1,3,6,8H2/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTQWLYJCQUWGP-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)COC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441355 |

Source

|

| Record name | (S)-3-(Pyrrolidin-2-ylmethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161416-57-5 |

Source

|

| Record name | (S)-3-(Pyrrolidin-2-ylmethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

(S)-3-(Pyrrolidin-2-ylmethoxy)pyridine chemical structure and properties

An In-Depth Technical Guide to (S)-3-[[(1-Methyl-2-pyrrolidinyl)]methoxy]pyridine (A-84543)

Introduction and Core Concepts

(S)-3-[[(1-Methyl-2-pyrrolidinyl)]methoxy]pyridine, widely known in scientific literature as A-84543 , is a high-affinity agonist for neuronal nicotinic acetylcholine receptors (nAChRs).[1] Developed by Abbott Laboratories, this compound has emerged as a critical pharmacological tool for the study of nAChR subtypes, demonstrating notable selectivity for the α4β2 receptor, which is abundant in the central nervous system.[1] Its importance lies in its utility as a molecular probe to elucidate the physiological and pathological roles of these receptors and as a foundational scaffold for the discovery of novel therapeutics targeting nAChR-related disorders.

This guide provides a comprehensive technical overview of A-84543, consolidating its chemical structure, physicochemical properties, synthesis, analytical characterization, pharmacological profile, and key applications. It is designed to serve as an expert resource for professionals engaged in neuroscience research and drug development. It is important to note that while the user's initial query referred to "(S)-3-(Pyrrolidin-2-ylmethoxy)pyridine," the predominant and well-characterized lead compound in this class is the N-methylated derivative, A-84543, which is the focus of this document.

Chemical Identity and Physicochemical Properties

The fundamental identity of A-84543 is defined by its specific stereochemistry and the arrangement of its pyridine and N-methylpyrrolidine moieties linked by a methoxy bridge.

Chemical Structure

Caption: Chemical Structure of A-84543

Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 3-[[(2S)-1-Methyl-2-pyrrolidinyl]methoxy]pyridine | [1] |

| Synonym | A-84543 | [1][2] |

| CAS Number | 161416-43-9 | [1][3] |

| Molecular Formula | C₁₁H₁₆N₂O | [3] |

| Molar Mass | 192.26 g/mol | [3] |

| Physical Form | Data not available (related compounds are liquids) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| InChI Key | MVLJPWPLDPHKST-JTQLQIEISA-N | [3] |

Synthesis Protocol

The synthesis of A-84543 is typically achieved through a multi-step process starting from a chiral precursor, N-Boc-L-prolinol. The core of the synthesis involves a Mitsunobu reaction to form the critical ether linkage, followed by deprotection and N-methylation.

Synthesis Workflow Diagram

Caption: General Synthesis Scheme for A-84543

Step-by-Step Experimental Protocol

This protocol is a representative synthesis adapted from methodologies described in the literature for A-84543 and its analogs.[4]

Step 1: Mitsunobu Reaction - Ether Formation

-

To a stirred, cooled (0 °C) solution of N-Boc-(S)-prolinol (1.0 eq.), 3-hydroxypyridine (1.1 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF), add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise.

-

Expert Insight: The dropwise addition of DIAD at 0 °C is critical to control the exothermic reaction and minimize side-product formation. Anhydrous conditions are essential as the phosphonium intermediate is moisture-sensitive.

-

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the residue using silica gel column chromatography to yield the N-Boc protected intermediate.

Step 2: Boc Group Deprotection

-

Dissolve the purified N-Boc intermediate from Step 1 in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, ~10 eq.) and stir at room temperature for 2-4 hours.

-

Expert Insight: TFA is a standard reagent for Boc deprotection. The reaction is typically clean and rapid. An alternative is using 4M HCl in dioxane.

-

-

Monitor for the disappearance of the starting material by TLC.

-

Concentrate the reaction mixture in vacuo. Neutralize the residue with a saturated solution of sodium bicarbonate (NaHCO₃) and extract with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the secondary amine, (S)-3-(Pyrrolidin-2-ylmethoxy)pyridine.

Step 3: N-Methylation via Reductive Amination

-

Dissolve the secondary amine from Step 2 in 1,2-dichloroethane (DCE).

-

Add aqueous formaldehyde (37 wt. %, 1.2 eq.) followed by sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.).

-

Expert Insight: NaBH(OAc)₃ is a mild reducing agent ideal for reductive amination, as it is selective for the iminium ion intermediate and does not reduce the aldehyde starting material.

-

-

Stir the mixture at room temperature for 4-8 hours until the reaction is complete (as monitored by LC-MS).

-

Quench the reaction by the slow addition of saturated NaHCO₃ solution.

-

Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to obtain A-84543 as the final compound.

Analytical Characterization

Ensuring the identity, purity, and concentration of A-84543 is paramount for its use in research. While a specific validated method is not publicly detailed, a standard approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is appropriate and outlined here.

General Analytical Workflow

Caption: LC-MS/MS Workflow for A-84543 Analysis

Representative LC-MS/MS Protocol

This protocol describes a general method for the analysis of A-84543.

1. Sample and Standard Preparation

-

Prepare a stock solution of A-84543 reference standard at 1 mg/mL in methanol.

-

Create a series of calibration standards by serially diluting the stock solution.

-

Prepare the analytical sample by dissolving it in a suitable solvent (e.g., methanol/water) to a concentration within the calibration range.

2. Chromatographic Conditions (HPLC)

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 5-10 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40 °C.

-

Expert Insight: A C18 column provides good retention for moderately polar compounds like A-84543. The acidic mobile phase ensures the analyte is protonated, which is ideal for positive ion mode mass spectrometry.

-

3. Mass Spectrometry Conditions (MS/MS)

-

Ionization Source: Electrospray Ionization, Positive Mode (ESI+).

-

Precursor Ion (Q1): m/z 193.1 [M+H]⁺.

-

Product Ions (Q3): Select at least two characteristic fragment ions for Multiple Reaction Monitoring (MRM). These would be determined experimentally by infusing the compound and observing its fragmentation pattern.

-

Data Analysis: Quantify the sample by comparing its peak area ratio (analyte/internal standard, if used) to the calibration curve. Purity is typically assessed by the peak area percentage of the main component in the chromatogram.

Pharmacological Profile

A-84543's value is rooted in its specific interactions with neuronal nAChRs.

Mechanism of Action

A-84543 functions as a direct agonist at specific subtypes of nAChRs.[1] These receptors are ligand-gated ion channels. Upon binding of an agonist like A-84543, the receptor undergoes a conformational change, opening a central pore permeable to cations (primarily Na⁺ and Ca²⁺). The resulting influx of positive ions depolarizes the neuronal membrane, leading to excitation and modulation of neurotransmitter release.

Caption: Mechanism of Action of A-84543 at a Presynaptic Terminal

Receptor Binding Profile

A-84543 exhibits high affinity and selectivity for the α4β2 nAChR subtype, but also interacts with other subtypes. The binding affinity is typically determined through competitive radioligand binding assays, where A-84543 competes with a radiolabeled ligand like [³H]-epibatidine.

| nAChR Subtype | Binding Affinity (Ki, nM) | Source(s) |

| α4β2 | High Affinity (sub-nanomolar to low nanomolar) | [5][6] |

| α2β2 | High Affinity | [5][6] |

| α3β4 | Moderate to Low Affinity | [5][6] |

| α7 | Moderate Affinity | [5][6] |

Note: Specific Ki values can vary between studies and experimental conditions. The table reflects the general binding profile.

Functional Activity

Beyond simply binding, A-84543 activates the receptor, though its efficacy can vary by subtype:

-

α4β2 and α2β2: Acts as a potent, full agonist.

-

α3β4: Functions as a partial agonist with low potency.[5][6]

This differential activity profile is a key feature, allowing researchers to selectively probe circuits dominated by specific nAChR subtypes.

Applications in Research and Drug Development

The unique pharmacological properties of A-84543 make it an invaluable asset in several areas:

-

Probing α4β2 Receptor Function: As a selective agonist, A-84543 is widely used in both in vitro and in vivo studies to investigate the role of α4β2 receptors in processes like learning, memory, attention, and addiction.[1]

-

Lead Compound for Drug Discovery: The structure of A-84543 serves as a pharmacophore for the design and synthesis of new nAChR ligands.[1][2] Modifications to the pyridine ring or pyrrolidine moiety have led to the development of compounds with improved subtype selectivity or different functional activities (e.g., antagonists or allosteric modulators).[2][7]

-

PET Imaging: The carbon-11 labeled version, [¹¹C]A-84543, has been evaluated as a potential radiotracer for Positron Emission Tomography (PET) imaging.[3] This allows for the non-invasive visualization and quantification of nAChR distribution and density in the living brain, which is crucial for studying neurological and psychiatric disorders.[3]

Safety and Handling

No specific, comprehensive Safety Data Sheet (SDS) for A-84543 is publicly available. Therefore, it must be handled with the care afforded to all novel, biologically active research chemicals. The following precautions are based on the properties of its constituent scaffolds (pyridine, pyrrolidine) and general laboratory safety standards.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential aerosols or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8 °C) is recommended.

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water.

-

Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Wash out mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

-

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations for chemical waste.

References

- Dolle, F., Valette, H., Demphel, G., et al. (1998). Pharmacological evaluation of [11C]A-84543: an enantioselective ligand for in vivo studies of neuronal nicotinic acetylcholine receptors. Life Sciences, 63(1), PL13-8.

- D'avila-Garcia, M. I., Dambal, S., et al. (2015). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. Neurochemical Research, 40(10), 2058–2068.

-

Wikipedia contributors. (2023). A-84,543. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- D'avila-Garcia, M. I., Dambal, S., et al. (2016). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. Neurochemical Research, 41(1-2), 243-253.

- Lin, N. H., Gunn, D. E., et al. (1998). Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist. Bioorganic & Medicinal Chemistry Letters, 8(3), 249-254.

-

ResearchGate. (n.d.). Schematic representation of the synthesis of A-84543 and its analogs. Retrieved from [Link]

-

Wikipedia contributors (Chinese). (2022). A-84543. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Carreras, J., Avenoza, A., Busto, J. H., & Peregrina, J. M. (2007). Synthesis of Azabicyclo[2.2.n]alkane Systems as Analogues of 3-[1-Methyl-2-(S)-pyrrolidinyl- methoxy]pyridine (A-84543). The Journal of Organic Chemistry, 72(8), 3112-3115.

- Wei, Z. L., Xiao, Y., et al. (2005). Novel pyridyl ring C5 substituted analogues of epibatidine and 3-(1-methyl-2(S)-pyrrolidinylmethoxy)pyridine (A-84543) as highly selective agents for neuronal nicotinic acetylcholine receptors containing beta2 subunits. Journal of Medicinal Chemistry, 48(6), 1721-1724.

Sources

- 1. chembk.com [chembk.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. A-84,543 - Wikipedia [en.wikipedia.org]

- 4. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- (CAS 54-11-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine [stenutz.eu]

- 6. (S)-(-)-nicotine, 54-11-5 [thegoodscentscompany.com]

- 7. researchgate.net [researchgate.net]

A-84543 desmethyl analog nicotinic agonist properties

An In-Depth Technical Guide to the Nicotinic Agonist Properties of the A-84543 Desmethyl Analog

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the A-84543 desmethyl analog, a significant ligand in the study of nicotinic acetylcholine receptors (nAChRs). Designed for researchers and drug development professionals, this document synthesizes key pharmacological data, outlines detailed experimental protocols for characterization, and contextualizes the compound's unique properties within the broader landscape of nAChR research.

Introduction: The Significance of nAChR Ligands

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in a vast array of physiological processes, including cognitive function, autonomic and immune responses, and neurotransmission.[1] Their involvement in various neurological and mental pathways makes them a crucial target for therapeutic drug development.[1] The development of subtype-selective ligands is paramount for targeted therapeutic intervention, aiming to modulate specific pathways while minimizing off-target effects.[1][2]

The parent compound, A-84543, is a known neuronal nAChR ligand.[3] This guide focuses specifically on its desmethylpyrrolidine analog, referred to herein by its research identifier H-11MNH, which has been designed and characterized as a potentially novel nAChR subtype-selective ligand.[1][4] The core of this investigation lies in understanding how subtle structural modifications—specifically, the removal of a methyl group from the pyrrolidine ring—can dramatically alter the pharmacological profile of a lead compound. This document will elucidate the binding affinity, subtype selectivity, and functional efficacy of the A-84543 desmethyl analog, providing a foundational understanding of its potential as a pharmacological tool.

Pharmacological Profile of A-84543 Desmethyl Analog (H-11MNH)

The pharmacological characterization of a novel compound is a multi-faceted process. For the A-84543 desmethyl analog, this involves determining its binding affinity for various nAChR subtypes, its selectivity for one subtype over others, and its functional effect (i.e., whether it activates the receptor as an agonist) upon binding.

Competitive Binding Affinity

Binding affinity (Ki) quantifies the strength of the interaction between a ligand and a receptor. For nAChRs, this is typically determined through competitive radioligand binding assays, where the test compound's ability to displace a known high-affinity radioligand, such as [3H]-epibatidine, is measured.[1][4]

Studies on the A-84543 desmethyl analog (H-11MNH) reveal a distinct binding profile compared to its parent compound. In assays using rat cerebral cortical tissue homogenates and stably transfected HEK cells expressing different nAChR subtypes, H-11MNH demonstrated a high affinity for nAChRs, generally 5- to 10-fold higher than A-84543.[1][4] Both compounds exhibit their highest affinity for the α2β2 and α4β2 subtypes, with moderate affinity for β4- and α7-containing receptors.[1][4]

Table 1: Comparative Binding Affinities (Ki, nM) at nAChR Subtypes

| Compound | α4β2 | α2β2 | α3β4 | α7 |

| A-84543 Desmethyl Analog (H-11MNH) | High Affinity | High Affinity | Moderate Affinity | Moderate Affinity |

| A-84543 | ~5-10x Lower Affinity than H-11MNH | ~5-10x Lower Affinity than H-11MNH | Moderate Affinity | Moderate Affinity |

Note: Qualitative data is presented based on the source indicating a ~5-10 fold lower affinity for A-84543 compared to H-11MNH, which showed the highest affinity of the analogs tested. Specific Ki values were not fully detailed in the provided search results.[1][4]

Subtype Selectivity

Subtype selectivity is a critical parameter in drug development, as it predicts the potential for targeted therapeutic action. It is often expressed as a ratio of the binding affinities (Ki values) for different receptor subtypes.

A key finding is the difference in selectivity between the α4β2 and α3β4 subtypes. While both A-84543 and its desmethyl analog favor the α4β2 subtype, the parent compound A-84543 shows a remarkably high selectivity ratio of approximately 1,350-fold for α4β2 over α3β4 nAChRs.[4] In contrast, the desmethyl analog H-11MNH is about 530 times more selective for α4β2 than for the α3β4 subtype.[4] This demonstrates how a minor structural change can significantly modulate the selectivity profile.

Table 2: Comparative Selectivity Ratios (α4β2 Ki / α3β4 Ki)

| Compound | Selectivity Ratio (α4β2 vs. α3β4) |

| A-84543 | ~1,350 |

| A-84543 Desmethyl Analog (H-11MNH) | ~530 |

| Nicotine | ~50 |

Functional Efficacy

Beyond binding, it is essential to understand the functional consequence of that interaction. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist.

Functional characterization reveals a striking divergence between A-84543 and its desmethyl analog at the α3β4 nAChR subtype. H-11MNH was identified as a full agonist with high potency at α3β4 receptors.[1][4] Conversely, the parent compound A-84543 acts as a partial agonist with low potency at this same subtype.[1][4] This shift from a partial to a full agonist underscores the profound impact of the N-desmethyl modification on the ligand's interaction with the receptor and its ability to induce a conformational change leading to channel activation.

Core Experimental Methodologies

The characterization of the A-84543 desmethyl analog relies on established and robust in vitro techniques. The following protocols provide a self-validating framework for assessing novel nAChR ligands.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Step-by-Step Protocol:

-

Membrane Preparation:

-

Homogenize rat cerebral cortical tissue or harvested HEK cells (stably expressing the nAChR subtype of interest) in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford).

-

-

Assay Incubation:

-

In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]-epibatidine), and varying concentrations of the unlabeled test compound (A-84543 desmethyl analog).

-

Include control tubes for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a known nAChR agonist like nicotine to saturate the receptors).

-

Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient period to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Characterization via Two-Electrode Voltage Clamp (TEVC)

This electrophysiological technique is commonly used to study the function of ion channels expressed in Xenopus oocytes. It allows for the measurement of ion flow (current) across the cell membrane in response to agonist application.

Step-by-Step Protocol:

-

Oocyte Preparation:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Microinject the oocytes with cRNA encoding the specific α and β subunits of the nAChR subtype to be studied.

-

Incubate the oocytes for 2-7 days to allow for receptor expression on the cell surface.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., Ringer's solution).

-

Impale the oocyte with two microelectrodes: one for voltage clamping (controlling the membrane potential) and one for measuring the current.

-

Clamp the oocyte membrane at a negative holding potential (e.g., -70 mV).

-

-

Agonist Application:

-

Apply the A-84543 desmethyl analog to the oocyte via the perfusion system at increasing concentrations.

-

Record the inward current generated by the influx of cations through the activated nAChR channels.

-

Ensure sufficient washout periods between applications to allow the receptors to recover.

-

-

Data Analysis:

-

Measure the peak current response at each agonist concentration.

-

Normalize the responses to the maximal current observed.

-

Plot the normalized current against the logarithm of the agonist concentration to generate a concentration-response curve.

-

Fit the curve with a sigmoidal dose-response equation (e.g., the Hill equation) to determine the EC50 (the concentration that elicits a half-maximal response) and the Emax (the maximum response), which indicates the compound's efficacy.

-

Visualization of Pathways and Workflows

Diagram 1: Generalized nAChR Agonist Signaling Pathway

Caption: Agonist binding to nAChR opens the ion channel, leading to cellular response.

Diagram 2: Workflow for Novel nAChR Ligand Characterization

Sources

- 1. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nachrs.org [nachrs.org]

- 3. Pharmacological evaluation of [11C]A-84543: an enantioselective ligand for in vivo studies of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyrrolidine Ethers as Selective Agonists for the α4β2 Nicotinic Acetylcholine Receptor

Introduction: The α4β2 Nicotinic Acetylcholine Receptor as a Therapeutic Target

The α4β2 nicotinic acetylcholine receptor (nAChR) is the most abundant subtype of nicotinic receptors in the central nervous system (CNS).[1][2] These ligand-gated ion channels are implicated in a wide range of physiological processes, including cognitive function, reward, and mood.[1][3] Dysfunction of the α4β2 nAChR system has been linked to several neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[3][4] This has made the α4β2 nAChR a compelling target for drug discovery and development.[3][4]

Pyrrolidine ethers have emerged as a promising class of compounds that selectively target the α4β2 nAChR.[5][6][7] These molecules, acting as agonists or partial agonists, can modulate the activity of the receptor, offering potential therapeutic benefits for a variety of CNS disorders. This guide provides a comprehensive technical overview of the core aspects of nAChR α4β2 selective agonist pyrrolidine ethers, intended for researchers, scientists, and drug development professionals.

Chemical Synthesis of Pyrrolidine Ether-Based nAChR α4β2 Agonists

The general synthetic approach for 2-pyrrolidinylmethoxy pyridine derivatives involves the coupling of a suitably substituted pyridine with a chiral pyrrolidine methanol derivative. A common and effective method for this is the Williamson ether synthesis.

General Synthetic Workflow

A representative synthetic scheme for the preparation of 2-pyrrolidinylmethoxy pyridine analogs is outlined below. This method allows for the introduction of various substituents on the pyridine ring, enabling the exploration of structure-activity relationships.

Caption: General workflow for the synthesis of 2-pyrrolidinylmethoxy pyridine derivatives.

Key Synthetic Considerations

-

Chirality: The stereochemistry of the pyrrolidine ring is crucial for activity. The (S)-enantiomer of (1-methyl-2-pyrrolidinyl)methanol is typically used as the starting material to yield the more active final compounds.[8]

-

Pyridine Substitution: A wide variety of substituted 2-halopyridines can be used to explore the impact of different functional groups on receptor affinity and selectivity.[6][8]

-

Reaction Conditions: The Williamson ether synthesis is typically carried out in an aprotic polar solvent such as dimethylformamide (DMF) with a strong base like sodium hydride (NaH) to deprotonate the alcohol.

Structure-Activity Relationships (SAR) of Pyrrolidine Ether α4β2 Agonists

The affinity and functional activity of pyrrolidine ethers at the α4β2 nAChR are highly dependent on their chemical structure. Understanding these relationships is critical for the rational design of new and improved ligands.

Core Pharmacophore

The essential pharmacophore for high-affinity binding to the α4β2 nAChR consists of a basic nitrogen atom, typically a methylated pyrrolidine, and an aromatic ring system, such as pyridine, connected by an ether linkage.

Caption: Key pharmacophoric elements of pyrrolidinyl ether α4β2 nAChR agonists.

Influence of Substituents on the Pyridine Ring

Substitutions on the pyridine ring can dramatically alter the binding affinity and functional profile of these compounds.[6][8]

-

Position of Substitution: The position of substituents on the pyridine ring has a significant impact. For instance, in a series of analogs of A-84543, substitutions at the 2-, 4-, 5-, and 6-positions of the pyridine ring resulted in a wide range of binding affinities.[8]

-

Nature of Substituents: The electronic and steric properties of the substituents are also critical. For example, the introduction of a 2-chloro-3-(4-cyanophenyl) group at the 5-position of the pyridine ring resulted in a highly potent ligand.[6]

Quantitative SAR Data

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of a selection of pyrrolidine ether derivatives at the α4β2 nAChR, illustrating the impact of structural modifications.

| Compound | Structure | α4β2 Ki (nM) | α4β2 EC50 (µM) | Efficacy (% of ACh max) | Reference(s) |

| A-84543 | 3-[2-((S)-pyrrolidinyl)methoxy]pyridine | 0.15 - 1 | Varies | Full Agonist | [8][9] |

| A-85380 | 3-(2(S)-azetidinylmethoxy)pyridine | ~0.05 | Varies | 163% | [9] |

| (S)-9 | o-methoxylated hydroxyphenyl ether | 18.9 | Varies | Partial Agonist | [5][7] |

| (R,S)-13 | pyridyl ether of α-methylated prolinol | Varies | Varies | Partial Agonist | [7] |

| 27f | (R)-2-chloro-3-(4-cyanophenyl)-5-((3-pyrrolidinyl)oxy)pyridine | 22 (IC50) | - | - | [6] |

| Compound 2 | m-amino phenylpyrrolidine ether | 13 (IC50) | Varies | 100% | [10] |

In Vitro Characterization: Protocols and Methodologies

A thorough in vitro characterization is essential to determine the affinity, selectivity, and functional activity of novel pyrrolidine ether compounds. The two primary techniques employed are radioligand binding assays and patch-clamp electrophysiology.

Radioligand Binding Assay for α4β2 nAChR

This assay measures the ability of a test compound to displace a radiolabeled ligand from the α4β2 receptor, providing a measure of its binding affinity (Ki). [3H]Cytisine is a commonly used radioligand for this purpose.[11][12]

Caption: Workflow for a [3H]Cytisine radioligand binding assay.

-

Membrane Preparation:

-

Binding Reaction:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]cytisine (e.g., 1 nM), and a range of concentrations of the test compound.[11]

-

For determining non-specific binding, use a high concentration of a known α4β2 ligand, such as nicotine or unlabeled cytisine (e.g., 2.5 mM).[11]

-

Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature).[13]

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with cold buffer to remove any unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Patch-Clamp Electrophysiology for Functional Characterization

Patch-clamp electrophysiology allows for the direct measurement of ion channel activity in response to agonist application. This technique is used to determine the potency (EC50) and efficacy of a compound.[14][15]

Caption: Workflow for patch-clamp electrophysiology experiments.

-

Cell Culture and Transfection:

-

Patch-Clamp Recording:

-

Use a micromanipulator to bring a glass micropipette filled with an internal solution into contact with the surface of a transfected cell.

-

Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Rupture the patch of membrane under the pipette tip to achieve the whole-cell recording configuration.[15]

-

-

Agonist Application and Data Acquisition:

-

Voltage-clamp the cell at a holding potential (e.g., -60 mV).

-

Rapidly apply different concentrations of the test compound to the cell using a perfusion system.

-

Record the resulting inward currents using a patch-clamp amplifier and data acquisition software.

-

-

Data Analysis:

-

Measure the peak amplitude of the current at each agonist concentration.

-

Plot the normalized current amplitude as a function of agonist concentration and fit the data to the Hill equation to determine the EC50 and Hill coefficient.[17]

-

Determine the efficacy of the compound by comparing its maximal response to that of a full agonist like acetylcholine or nicotine.

-

Preclinical Evaluation in Animal Models of CNS Disorders

The therapeutic potential of α4β2 nAChR selective agonists is evaluated in various animal models of CNS disorders. These studies provide crucial information on the in vivo efficacy and potential side effects of the compounds.

Animal Models of Neuropathic Pain

Several studies have demonstrated the analgesic effects of α4β2 nAChR agonists in rodent models of neuropathic pain.[18][[“]][20]

-

Models: Common models include chronic constriction injury (CCI) of the sciatic nerve and spinal nerve ligation (SNL).

-

Endpoints: The efficacy of the compounds is assessed by measuring their ability to reverse mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat).

-

Example Compounds: ABT-594 and Cris-104 have shown significant antinociceptive effects in these models.[18][20][[“]] However, the clinical development of some of these compounds has been hampered by side effects such as nausea and vomiting.[[“]][[“]]

Animal Models of Alzheimer's Disease

The pro-cognitive effects of α4β2 nAChR agonists are often investigated in animal models of Alzheimer's disease.[4][22][23]

-

Models: Transgenic mouse models that overexpress amyloid-beta precursor protein (APP) and presenilin 1 (PS1), such as the Tg2576 and 3xTg-AD mice, are commonly used.[22][24] These models develop age-dependent amyloid plaques and cognitive deficits.

-

Endpoints: Cognitive function is assessed using various behavioral tasks, including the Morris water maze, Y-maze, and novel object recognition test.

-

Mechanism of Action: Selective activation of α4β2 nAChRs is thought to improve cognitive function by enhancing cholinergic neurotransmission and modulating the release of other neurotransmitters like dopamine and glutamate. Co-activation of both α7 and α4β2 nAChRs has been shown to reverse beta-amyloid-induced synaptic dysfunction.[4]

Conclusion and Future Directions

Pyrrolidine ethers represent a well-validated and promising class of selective agonists for the α4β2 nAChR. The extensive structure-activity relationship data available provides a solid foundation for the design of new compounds with improved therapeutic profiles. The in vitro and in vivo methodologies described in this guide are essential tools for the characterization and preclinical evaluation of these novel ligands.

Future research in this area will likely focus on:

-

Developing partial agonists: Partial agonists may offer a better balance of efficacy and tolerability compared to full agonists.

-

Targeting specific α4β2 stoichiometries: The α4β2 receptor can exist in two different stoichiometries, (α4)2(β2)3 and (α4)3(β2)2, which have different pharmacological properties.[1][18] Developing ligands that are selective for one stoichiometry over the other could lead to more targeted therapies with fewer side effects.

-

Exploring positive allosteric modulators (PAMs): PAMs enhance the effect of the endogenous agonist, acetylcholine, and may offer a more subtle and physiological way to modulate receptor activity.[[“]][25]

The continued investigation of pyrrolidine ethers and other selective α4β2 nAChR modulators holds significant promise for the development of novel therapeutics for a range of debilitating CNS disorders.

References

-

Synthesis of Novel Nicotinic Ligands with Multimodal Action: Targeting Acetylcholine α4β2, Dopamine and Serotonin Transporters. (2019). MDPI. [Link]

-

Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. (2021). MDPI. [Link]

-

Nicotinic Acetylcholine Receptors in Neuropathic and Inflammatory Pain. (n.d.). PMC. [Link]

-

What are the therapeutic prospects of α4β2* neuronal nicotinic receptor ligands for pain? (n.d.). Consensus. [Link]

-

Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. (2002). PubMed. [Link]

-

Efficacy of α4β2* nicotinic receptor agonists in diabetic peripheral neuropathic pain. (n.d.). Consensus. [Link]

-

Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. (2000). PubMed. [Link]

-

Novel agonist of α4β2* neuronal nicotinic receptor with antinociceptive efficacy in rodent models of acute and chronic pain. (n.d.). PubMed Central. [Link]

-

Chemistry and Pharmacology of a Series of Unichiral Analogues of 2-(2-Pyrrolidinyl)-1,4-benzodioxane, Prolinol Phenyl Ether, and Prolinol 3-Pyridyl Ether Designed as α4β2-Nicotinic Acetylcholine Receptor Agonists. (2015). ACS Publications. [Link]

-

Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist. (n.d.). PubMed. [Link]

-

Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. (n.d.). PMC. [Link]

-

Examining the Effects of (α4)3(β2)2 Nicotinic Acetylcholine Receptor-Selective Positive Allosteric Modulator on Acute Thermal Nociception in Rats. (2020). PMC. [Link]

-

Selective coactivation of α7- and α4β2-nicotinic acetylcholine receptors reverses beta-amyloid–induced synaptic dysfunction. (n.d.). PMC. [Link]

-

Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries. (2025). ResearchGate. [Link]

-

Modifications at C(5) of 2-(2-Pyrrolidinyl)-Substituted 1,4-Benzodioxane Elicit Potent α4β2 Nicotinic Acetylcholine Receptor Partial Agonism with High Selectivity over the α3β4 Subtype. (2020). ACS Publications. [Link]

-

Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. (n.d.). PMC. [Link]

-

Nicotinic α4β2 receptors in transgenic mice models of Alzheimer's disease. (2007). Journal of Nuclear Medicine. [Link]

-

Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. (n.d.). PMC. [Link]

-

Distinctive single-channel properties of α4β2-nicotinic acetylcholine receptor isoforms. (n.d.). PMC. [Link]

-

Highly Selective and Potent α4β2 nAChR Antagonist Inhibits Nicotine Self-Administration and Reinstatement in Rats. (n.d.). PMC. [Link]

-

Roles of nicotinic acetylcholine receptor β subunit cytoplasmic loops in acute desensitization and single channel features. (n.d.). PMC. [Link]

-

Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors. (n.d.). Scilit. [Link]

-

Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. (2023). AIR Unimi. [Link]

-

Animal models of Alzheimer's disease: preclinical insights and challenges. (2023). ScienceOpen. [Link]

-

Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors. (n.d.). ACS Publications. [Link]

-

nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]

-

Cognitive correlates of α4β2 nicotinic acetylcholine receptors in mild Alzheimer's dementia. (2018). Brain. [Link]

-

Whole Cell Patch Clamp Protocol. (n.d.). AXOL Bioscience. [Link]

-

Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. (2021). MDPI. [Link]

-

Dementia Insights: What Do Animal Models of Alzheimer's Disease Tell Us? (2019). American Journal of Pathology. [Link]

-

Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1. (n.d.). PMC. [Link]

-

Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. (n.d.). International Journal of Scientific Research in Science and Technology. [Link]

-

[3H]cytisine binding to nicotinic cholinergic receptors in brain. (n.d.). PubMed. [Link]

-

Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. (1996). Journal of Neuroscience. [Link]

-

Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

(PDF) Synthesis and antimicrobial studies of new pyridine derivatives. (n.d.). ResearchGate. [Link]

-

Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes. (n.d.). PubMed. [Link]

-

Probing Binding Interactions of Cytisine Derivatives to the α4β2 Nicotinic Acetylcholine Receptor. (2019). PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective coactivation of α7- and α4β2-nicotinic acetylcholine receptors reverses beta-amyloid–induced synaptic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures [mdpi.com]

- 6. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. [3H]cytisine binding to nicotinic cholinergic receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 16. Distinctive single-channel properties of α4β2-nicotinic acetylcholine receptor isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jneurosci.org [jneurosci.org]

- 18. Nicotinic Acetylcholine Receptors in Neuropathic and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. consensus.app [consensus.app]

- 20. Novel agonist of α4β2* neuronal nicotinic receptor with antinociceptive efficacy in rodent models of acute and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 21. consensus.app [consensus.app]

- 22. Nicotinic α4β2 receptors in transgenic mice models of Alzheimer’s disease | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 23. Animal models of Alzheimer’s disease: preclinical insights and challenges – ScienceOpen [scienceopen.com]

- 24. Dementia Insights: What Do Animal Models of Alzheimer’s Dis - [practicalneurology.com]

- 25. Examining the Effects of (α4)3(β2)2 Nicotinic Acetylcholine Receptor-Selective Positive Allosteric Modulator on Acute Thermal Nociception in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Comparative Technical Analysis: A-85380 vs. (S)-3-(Pyrrolidin-2-ylmethoxy)pyridine

Executive Summary

This technical guide provides a rigorous comparison between A-85380 and (S)-3-(Pyrrolidin-2-ylmethoxy)pyridine . While both compounds are ether-linked pyridine analogues targeting nicotinic acetylcholine receptors (nAChRs), their distinct azetidine (4-membered) and pyrrolidine (5-membered) ring structures dictate divergent pharmacological profiles. A-85380 is a high-affinity, selective

Structural & Chemical Analysis

The core distinction between these ligands lies in the aliphatic nitrogen heterocycle linked to the pyridine ring. This structural variation fundamentally alters the pharmacophore's spatial arrangement and basicity.

Chemical Identity

| Feature | A-85380 | (S)-3-(Pyrrolidin-2-ylmethoxy)pyridine |

| IUPAC Name | 3-[(2S)-azetidin-2-ylmethoxy]pyridine | 3-[(2S)-pyrrolidin-2-ylmethoxy]pyridine |

| Heterocycle | Azetidine (4-membered ring) | Pyrrolidine (5-membered ring) |

| Formula | ||

| Chirality | (S)-Enantiomer (Active) | (S)-Enantiomer (Active) |

| Key Characteristic | High conformational strain; rigid distance between N-centers.[1][2] | Lower strain; increased conformational flexibility. |

Conformational Rigidity & Pharmacophore Mapping

The distance between the basic nitrogen (pyrrolidine/azetidine) and the pyridine nitrogen is a critical determinant for nAChR subtype recognition.

-

A-85380 (Azetidine): The 4-membered ring imposes significant conformational constraint. This locks the internitrogen distance into a range highly complementary to the high-affinity acetylcholine binding pocket of the

receptor. -

Pyrrolidine Analogue: The 5-membered ring is more flexible. This increased entropy often results in a higher energetic cost upon binding, typically correlating with reduced affinity compared to the azetidine analogue.

Figure 1: Structural impact of ring size on pharmacophore presentation and binding affinity.

Pharmacological Profile[1][3][4][5][6][7]

The pharmacological divergence is sharpest in binding affinity (

Binding Affinity ( ) Comparison

| Receptor Subtype | A-85380 ( | Pyrrolidine Analogue ( | Interpretation |

| ~0.05 nM (50 pM) | ~1.0 - 10 nM | A-85380 is ~20-100x more potent. | |

| ~150 - 300 nM | ~1,000 - 5,000 nM | Both show weak affinity, but A-85380 retains better selectivity. | |

| > 10,000 nM | > 10,000 nM | Both are essentially inactive at |

Note: Values represent consensus ranges from rat brain homogenate and transfected cell line assays. The N-methylated pyrrolidine (A-84543) has higher affinity than the des-methyl form but remains less potent than A-85380.

Mechanism of Action[8]

-

A-85380: Acts as a full agonist at

receptors.[3] Its high potency allows it to activate the receptor at concentrations significantly below those required for ganglionic ( -

Pyrrolidine Analogue: Typically acts as a partial agonist or full agonist depending on the specific stoichiometry of the receptor (

vs

Experimental Protocols

Chemical Synthesis (Mitsunobu Coupling)

Both compounds are synthesized using the Mitsunobu reaction, which allows for the stereospecific formation of the ether linkage with retention of configuration (via double inversion) or inversion depending on the specific alcohol activation. The standard route employs N-Boc protected amino alcohols .

Reagents:

-

A-85380 Precursor: (S)-1-Boc-2-azetidinemethanol.

-

Pyrrolidine Precursor: (S)-1-Boc-2-pyrrolidinemethanol (N-Boc-Prolinol).

-

Coupling Partner: 3-Hydroxypyridine.

-

Catalysts: Triphenylphosphine (

), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD).

Step-by-Step Protocol (General Procedure):

-

Preparation: Dissolve 1.0 eq of 3-hydroxypyridine, 1.1 eq of the N-Boc-amino alcohol, and 1.1 eq of

in anhydrous THF under -

Coupling: Cool to 0°C. Add 1.1 eq of DEAD/DIAD dropwise to maintain temperature.

-

Reaction: Stir at room temperature for 12-24 hours. Monitor via TLC (EtOAc/Hexane).

-

Purification: Concentrate in vacuo. Purify the intermediate ether via silica gel flash chromatography.

-

Deprotection: Dissolve the intermediate in

. Add TFA (trifluoroacetic acid) or HCl/dioxane at 0°C. Stir for 1-2 hours to remove the Boc group. -

Free Base Isolation: Basify with aqueous NaOH or

, extract into

Radioligand Binding Assay (Validation)

To verify the identity and potency of the synthesized ligands, a competition binding assay against

-

Tissue Preparation: Homogenize rat cerebral cortex (rich in

) in ice-cold Tris-HCl buffer. Centrifuge and resuspend to obtain membrane fraction. -

Incubation:

-

Tracer: 0.5 nM

-Epibatidine. -

Test Compound: Serial dilutions of A-85380 or Pyrrolidine analogue (

to -

Non-specific Control: 300

M (-)-Nicotine.

-

-

Equilibrium: Incubate at 25°C for 75 minutes.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

-

Analysis: Measure radioactivity via liquid scintillation counting. Plot % inhibition vs. log[concentration] to determine

.

Applications & Selection Guide

When to use A-85380

-

PET Imaging Development: A-85380 is the direct parent of 2-[

]Fluoro-A-85380 (2-FA) , a clinically used radiotracer. Use A-85380 as a reference standard when developing new PET ligands. -

High-Sensitivity Assays: When studying low-density receptor populations, the sub-nanomolar affinity of A-85380 ensures detectable binding where weaker ligands might fail.

When to use (S)-3-(Pyrrolidin-2-ylmethoxy)pyridine

-

SAR Studies: Use this compound to investigate the steric tolerance of the nAChR binding pocket. It serves as the "flexible" control to demonstrate the importance of the azetidine ring's rigidity.

-

Toxicity Comparison: To differentiate between mechanism-based toxicity (receptor activation) and off-target effects, comparing the potent A-85380 with the less potent pyrrolidine analogue can be illuminating.

Figure 2: Decision matrix for selecting between A-85380 and its pyrrolidine analogue.[1][2][4][5][6]

References

-

Sullivan, J. P., et al. (1996).[7] "A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand."[8][3] Neuropharmacology, 35(6), 725-734.[7] Link

-

Abreo, M. A., et al. (1996).[9] "Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors."[10] Journal of Medicinal Chemistry, 39(4), 817-825. Link

-

Rueter, L. E., et al. (2006). "A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor." CNS Drug Reviews, 12(2), 100-112. Link

-

Chattopadhyay, S., et al. (2005).[11] "Synthesis and evaluation of nicotine alpha4beta2 receptor radioligand, 5-(3'-18F-fluoropropyl)-3-(2-(S)-pyrrolidinylmethoxy)pyridine, in rodents and PET in nonhuman primate." Journal of Nuclear Medicine, 46(1), 130-140. Link

-

Koren, A. O., et al. (1998). "Synthesis and in vivo characterization of 5-iodo-A-85380, a high-affinity ligand for nicotinic acetylcholine receptors." Journal of Medicinal Chemistry, 41(19), 3690-3698. Link

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. (S)-(-)-nicotine, 54-11-5 [thegoodscentscompany.com]

- 3. 6-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine]: I. A potent and selective cholinergic channel modulator with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. air.unimi.it [air.unimi.it]

- 6. Chemistry and Pharmacological Studies of 3-Alkoxy-2,5-Disubstituted-Pyridinyl Compounds as Novel Selective α4β2 Nicotinic Acetylcholine Receptor Ligands That Reduces Alcohol Intake in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ki Summary [bindingdb.org]

- 8. A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. scilit.com [scilit.com]

- 11. Synthesis and evaluation of nicotine alpha4beta2 receptor radioligand, 5-(3'-18F-fluoropropyl)-3-(2-(S)-pyrrolidinylmethoxy)pyridine, in rodents and PET in nonhuman primate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-3-((1-Methylpyrrolidin-2-yl)methoxy)pyridine (A-84543): A Potent and Selective α4β2 Nicotinic Acetylcholine Receptor Agonist

Abstract

This technical guide provides a comprehensive scientific overview of (S)-3-((1-Methylpyrrolidin-2-yl)methoxy)pyridine, a seminal molecule in neuropharmacology more commonly known by its laboratory designation, A-84543. Developed by Abbott Laboratories, A-84543 has become an indispensable research tool due to its high affinity and selectivity as an agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs). This document details the compound's chemical and physical properties, a robust synthesis pathway, its mechanism of action, and its applications in drug discovery and neuroscience research. Detailed experimental protocols for synthesis and in vitro characterization are provided to enable researchers to effectively utilize this important pharmacological agent.

Introduction and Foundational Concepts

(S)-3-((1-Methylpyrrolidin-2-yl)methoxy)pyridine, or A-84543, is a pyridyl ether derivative that has garnered significant attention in the field of medicinal chemistry and neuropharmacology. It acts as a potent agonist at neuronal nicotinic acetylcholine receptors, with a particular selectivity for the α4β2 subtype, which is the most abundant nAChR subtype in the human brain. This selectivity makes A-84543 an invaluable tool for elucidating the physiological and pathological roles of α4β2 receptors, which are implicated in a range of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.

It is important to distinguish A-84543 from its N-demethylated analog, (S)-3-(Pyrrolidin-2-ylmethoxy)pyridine. While structurally similar, A-84543 possesses an N-methyl group on the pyrrolidine ring, which significantly influences its pharmacological profile. This guide will focus on the N-methylated compound, A-84543, which is the more extensively studied of the two.

The development of A-84543 was a pivotal moment in the exploration of nAChR-targeted therapeutics. It has served as a lead compound for the synthesis of a multitude of analogs, driving structure-activity relationship (SAR) studies aimed at discovering novel ligands with improved subtype selectivity and therapeutic potential.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of A-84543 is essential for its application in experimental settings. The key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 3-[[(2S)-1-Methyl-2-pyrrolidinyl]methoxy]pyridine | |

| Synonyms | A-84543, A-84,543 | |

| CAS Number | 161416-43-9 | |

| Molecular Formula | C₁₁H₁₆N₂O | |

| Molecular Weight | 192.26 g/mol | |

| Appearance | Not specified (likely an oil or low-melting solid) | - |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and DMSO. Solubility in aqueous buffers is pH-dependent. | - |

Synthesis of A-84543

The synthesis of A-84543 is typically achieved through a convergent synthesis strategy. A common and effective method involves the Mitsunobu reaction to couple the chiral pyrrolidine-based alcohol with the pyridine core, followed by N-methylation.

Synthetic Scheme

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic pathway for A-84543.

Detailed Experimental Protocol: Synthesis of (S)-3-((1-Methylpyrrolidin-2-yl)methoxy)pyridine (A-84543)

This protocol is based on established synthetic methodologies for pyridyl ethers.

Step 1: Synthesis of (S)-tert-butyl 2-((pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate

-

To a stirred solution of (S)-N-Boc-2-pyrrolidinemethanol (N-Boc-L-prolinol) (1.0 eq), 3-hydroxypyridine (1.1 eq), and triphenylphosphine (PPh₃) (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the Boc-protected intermediate.

Step 2: Synthesis of (S)-3-(Pyrrolidin-2-ylmethoxy)pyridine

-

Dissolve the Boc-protected intermediate (1.0 eq) in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM).

-

Stir the solution at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the N-H analog.

Step 3: Synthesis of (S)-3-((1-Methylpyrrolidin-2-yl)methoxy)pyridine (A-84543)

-

To a solution of (S)-3-(pyrrolidin-2-ylmethoxy)pyridine (1.0 eq) in formic acid (excess), add aqueous formaldehyde (37% solution, 1.5 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 2-4 hours (Eschweiler-Clarke reaction).

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and basify with a concentrated aqueous solution of sodium hydroxide (NaOH) to pH > 10.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield A-84543.

Characterization

The identity and purity of synthesized A-84543 should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the pyridine ring protons, the N-methyl group (a singlet), and the protons of the pyrrolidine ring and the methoxy linker (multiplets).

-

¹³C NMR: The spectrum will display distinct resonances for the carbon atoms of the pyridine and pyrrolidine rings, the N-methyl carbon, and the methylene carbon of the methoxy bridge.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of A-84543 plus a proton.

-

Mechanism of Action and Pharmacology

A-84543 exerts its biological effects by binding to and activating nAChRs. These are ligand-gated ion channels that are permeable to cations, including Na⁺ and Ca²⁺.

Interaction with the α4β2 nAChR

Application Note: High-Fidelity Synthesis of (S)-3-(Pyrrolidin-2-ylmethoxy)pyridine

Part 1: Strategic Overview & Retrosynthetic Logic

Executive Summary

The target compound, (S)-3-(pyrrolidin-2-ylmethoxy)pyridine , is a critical pharmacophore found in neuronal nicotinic acetylcholine receptor (nAChR) agonists, most notably the A-84543 series.[1] Its synthesis requires the coupling of a chiral pyrrolidine scaffold with a pyridine moiety via an ether linkage.

While nucleophilic aromatic substitution (

Retrosynthetic Analysis

The synthesis is disconnected into three logical phases:

-

Chiral Pool Activation: Protection of (S)-prolinol to prevent amine interference.

-

C-O Bond Formation: Mitsunobu coupling of the primary alcohol with 3-hydroxypyridine.[1]

-

Deprotection: Removal of the Boc group to release the secondary amine.[1]

Figure 1: Retrosynthetic logic flow for the target ether scaffold.[1]

Part 2: Detailed Experimental Protocol

Phase I: N-Protection of (S)-Prolinol

Rationale: The secondary amine of prolinol is a competent nucleophile that will interfere with the Mitsunobu reagents (forming phosphoramidates) or compete with the pyridine oxygen. Tert-butoxycarbonyl (Boc) protection is selected for its orthogonality to the basic coupling conditions.[1]

Reagents:

-

(S)-Prolinol (CAS: 23356-96-9)[1]

-

Di-tert-butyl dicarbonate (

)[1] -

Triethylamine (

)[1] -

Dichloromethane (DCM)[1]

Protocol:

-

Setup: Charge a round-bottom flask with (S)-prolinol (1.0 equiv) and DCM (10 vol). Cool to 0°C.[1][2][3]

-

Addition: Add

(1.2 equiv) followed by dropwise addition of a solution of -

Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (stain with ninhydrin; free amine spots red/purple, protected amine is faint/invisible).[1]

-

Workup: Wash organic layer with 1M citric acid (to remove unreacted amine), saturated

, and brine. Dry over -

Output: Colorless oil (N-Boc-(S)-prolinol).[1] Yield typically >95%.[1]

Phase II: The Mitsunobu Coupling (Critical Step)

Rationale: The reaction occurs at the primary carbon of the prolinol side chain. Because the chiral center is at the C2 position (adjacent to the reaction site), the stereochemistry is preserved , not inverted. 3-Hydroxypyridine acts as the pronucleophile.

Reagents:

-

N-Boc-(S)-Prolinol (1.0 equiv)[1]

-

3-Hydroxypyridine (1.1 equiv)[1]

-

Triphenylphosphine (

, 1.2 equiv)[1][3] -

Diisopropyl azodicarboxylate (DIAD) or DEAD (1.2 equiv)[1]

Protocol:

-

Preparation: In a dry flask under nitrogen atmosphere, dissolve N-Boc-(S)-prolinol (1.0 equiv), 3-hydroxypyridine (1.1 equiv), and

(1.2 equiv) in anhydrous THF (15 vol). -

Activation: Cool the mixture to 0°C. This suppresses side reactions such as hydrazide formation.[1]

-

Coupling: Add DIAD (1.2 equiv) dropwise over 20 minutes. The solution will turn yellow/orange.[1]

-

Incubation: Allow the reaction to warm to RT and stir for 12–16 hours.

-

Quench & Workup: Concentrate the THF under reduced pressure. Redissolve the residue in Ethyl Acetate (EtOAc).[1][3]

-

Purification (Crucial): The major byproduct is triphenylphosphine oxide (

).[1][2]

Phase III: Deprotection and Isolation

Rationale: Acidic cleavage of the Boc group yields the final secondary amine.

Protocol:

-

Dissolution: Dissolve the purified intermediate in DCM (5 vol).

-

Cleavage: Add Trifluoroacetic acid (TFA) (5 vol) dropwise at 0°C.

-

Reaction: Stir at RT for 2 hours.

-

Free Basing (Optional but Recommended):

-

Final Product: (S)-3-(pyrrolidin-2-ylmethoxy)pyridine (Pale yellow oil).

Part 3: Process Visualization & Data

Synthetic Workflow Diagram

Figure 2: Step-by-step process flow for the synthesis of the target ligand.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Phase 2 | Incomplete activation of alcohol | Ensure anhydrous THF is used; water kills the betaine intermediate. Increase DIAD/PPh3 to 1.5 equiv. |

| Product Contaminated with solids | Triturate the crude residue with cold diethyl ether/hexanes before chromatography; | |

| Racemization | High temperature or basicity | Maintain 0°C during DIAD addition.[1][2] The chiral center is generally stable, but excessive heat can cause epimerization.[1] |

| N-Alkylation (Pyridone) | Tautomerism of 3-OH-Pyridine | Mitsunobu conditions strongly favor |

Part 4: References & Authority[1]

Core References:

-

A-84543 Synthesis: The core Mitsunobu strategy for this scaffold is derived from the synthesis of A-84543 analogs.[1]

-

Mitsunobu Methodology: Standard protocols for heterocyclic ether formation.[1]

-

Source: Swamy, K. C. K., et al. (2009).[1] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews.

-

-

Prolinol Handling: Properties and stability of the chiral starting material.[1]

-

Source: BenchChem Application Note. "Stereochemical Inversion of (R)-(-)-N-Boc-3-pyrrolidinol via the Mitsunobu Reaction" (Contextual reference for N-Boc stability).

-

Disclaimer: This protocol involves the use of hazardous reagents (DIAD, TFA).[1] All procedures should be performed in a fume hood with appropriate PPE.

Sources

Technical Application Note: Scalable Synthesis of (S)-3-(Pyrrolidin-2-ylmethoxy)pyridine Dihydrochloride

Abstract & Utility

This application note details the optimized synthetic protocol for (S)-3-(Pyrrolidin-2-ylmethoxy)pyridine dihydrochloride , a potent nicotinic acetylcholine receptor (nAChR) ligand. Structurally related to nicotine and A-84543, this compound features a pyridine ether linkage to a chiral pyrrolidine ring.

The synthesis addresses two primary challenges:

-

Chiral Integrity: Preserving the (S)-enantiomeric excess during the coupling of the pyridine and pyrrolidine moieties.

-

Purification: Efficient removal of triphenylphosphine oxide (TPPO) byproducts generated during the Mitsunobu reaction without extensive chromatography.

Retrosynthetic Analysis & Strategy

The most reliable route to 3-pyridyl ethers utilizes the Mitsunobu reaction . Direct nucleophilic aromatic substitution (

Workflow Diagram

Figure 1: Linear synthetic workflow for the preparation of the target ether.

Detailed Experimental Protocol

Phase 1: Mitsunobu Coupling

Reaction: 3-Hydroxypyridine + (S)-1-Boc-2-pyrrolidinemethanol

Reagents & Materials:

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |

|---|---|---|---|---|

| (S)-1-Boc-2-pyrrolidinemethanol | 201.26 | 1.0 | 10.0 g | Chiral Alcohol |

| 3-Hydroxypyridine | 95.10 | 1.1 | 5.2 g | Nucleophile |

| Triphenylphosphine (PPh3) | 262.29 | 1.2 | 15.6 g | Reductant |

| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.2 | 12.1 g (11.7 mL) | Oxidant |

| THF (Anhydrous) | - | - | 150 mL | Solvent |

Procedure:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Dissolution: Charge the flask with (S)-1-Boc-2-pyrrolidinemethanol (10.0 g), 3-Hydroxypyridine (5.2 g), and Triphenylphosphine (15.6 g). Dissolve in anhydrous THF (100 mL).

-

Critical Note: Ensure the system is under a positive pressure of nitrogen. Moisture kills the Mitsunobu intermediate.

-

-

Cooling: Cool the reaction mixture to 0°C using an ice/water bath. Stir for 15 minutes to ensure thermal equilibrium.

-

Addition: Dissolve DIAD (12.1 g) in THF (50 mL) and transfer to the addition funnel. Add the DIAD solution dropwise over 45 minutes.[1]

-

Exotherm Control: Maintain internal temperature < 5°C. Rapid addition can lead to side reactions (e.g., hydrazine formation).

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) naturally and stir for 16–24 hours.

-

Monitoring: Check by TLC (50% EtOAc/Hexanes) or HPLC. The limiting reagent (alcohol) should be consumed.

-

-

Workup (TPPO Removal Strategy):

-

Concentrate the reaction mixture to a thick oil under reduced pressure.

-

Trituration: Add Et2O/Hexanes (1:1, 100 mL) and stir vigorously. Triphenylphosphine oxide (TPPO) will precipitate as a white solid.

-

Filter off the TPPO solid.[1]

-

Concentrate the filtrate.[1][2] If significant TPPO remains, repeat the trituration or proceed to flash column chromatography (Gradient: 10% to 50% EtOAc in Hexanes).

-

-

Yield: Expect ~11.0 g (80%) of the N-Boc protected ether as a viscous oil or low-melting solid.

Phase 2: Deprotection & Salt Formation

Reaction: N-Boc-Intermediate

Reagents:

| Reagent | Equiv. | Conditions |

|---|---|---|

| N-Boc-Intermediate | 1.0 | Dissolved in Dioxane or MeOH |

| 4M HCl in Dioxane | 5.0 | Excess acid required |

| Diethyl Ether | - | Antisolvent for precipitation |

Procedure:

-

Dissolution: Dissolve the purified N-Boc intermediate (11.0 g) in dry 1,4-dioxane (30 mL).

-

Alternative: Methanol can be used, but dioxane facilitates direct precipitation of the salt.

-

-

Acidification: Cool to 0°C. Add 4M HCl in dioxane (50 mL, ~5 equiv) dropwise.

-

Deprotection: Warm to room temperature and stir for 4 hours.

-

Observation: A white precipitate (the dihydrochloride salt) should begin to form.

-

-

Isolation:

-

Dilute the mixture with anhydrous Diethyl Ether (100 mL) to complete precipitation.

-

Filter the solid under a nitrogen blanket (the salt is hygroscopic).

-

Wash the cake with cold ether (2 x 30 mL).

-

-

Drying: Dry the solid in a vacuum oven at 40°C over

for 12 hours.

Final Product Specifications:

-

Appearance: White to off-white hygroscopic solid.

-

Yield: ~8.5 g (Synthesis Overall Yield: ~60-70%).

-

Storage: Store at -20°C in a desiccator.

Critical Process Parameters (CPP) & Troubleshooting

Mechanism of Action (Mitsunobu Cycle)

Understanding the mechanism is vital for troubleshooting. The reaction relies on the formation of a betaine intermediate that activates the alcohol.

Figure 2: Simplified mechanistic flow. Note that the nucleophilic attack results in the inversion of the stereocenter at the pyrrolidine 2-position.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete Betaine formation | Ensure PPh3 and DIAD are fresh. Add DIAD slowly at 0°C. |

| Racemization | Keep reaction temperature low. Do not use protic solvents in Step 1. | |

| Sticky Solid (Step 2) | Hygroscopic salt | Perform filtration under |

| TPPO Contamination | Inefficient workup | Use |

Quality Control & Validation

To ensure the compound meets pharmaceutical standards (E-E-A-T compliance), the following analytical methods are required:

-

H-NMR (D2O or DMSO-d6):

-

Confirm the presence of the pyridine protons (3 aromatic signals).

-

Confirm the pyrrolidine ring protons (multiplets in the 1.5–3.5 ppm range).

-

Diagnostic Peak: The

doublet should appear around 4.0–4.4 ppm.

-

-

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

-

Requirement: >98% ee.

-

-

Elemental Analysis:

-

Verify the dihydrochloride stoichiometry (

).

-

References

-

Abreo, M. A., et al. (1996). Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 39(4), 817–825.

- Primary citation for the discovery and synthesis of A-84543.

-

Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[4] Synthesis, 1981(1), 1–28.

- Authorit

-

Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[5][6] Chemical Reviews, 109(6), 2551–2651.

- Comprehensive guide for troubleshooting and protocol vari

Sources

preventing oxidation of pyrrolidine ring in pyridine ethers

Technical Support Center: BioPharma Stability Solutions Topic: Preventing Oxidation of Pyrrolidine Rings in Pyridine Ethers Ticket ID: PYR-OX-992 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Stability Support Hub

You are likely here because your pyrrolidine-pyridine ether scaffold—a critical pharmacophore in kinase inhibitors and nicotinic ligands—is showing signs of degradation. This is a known liability. The electron-rich pyrrolidine nitrogen, coupled with the ether linkage, creates a "perfect storm" for oxidative susceptibility, leading to N-oxides, iminium ions, and ring-opened aldehydes.

This guide is structured to move you from Crisis (Troubleshooting) to Control (Prevention) .

Module 1: Diagnostic Hub (Troubleshooting)

Status: Active Incident Response Use this matrix to identify the specific type of oxidation occurring in your sample.

| Symptom | Diagnostic Signal (LCMS/NMR) | Root Cause | Immediate Remediation |

| Yellow/Brown Discoloration | M-2 peak (Imine) or broad polymer baseline in NMR. | Purification: Filter through basic alumina (neutralize acid sites). Storage: Re-dissolve in degassed solvent + 0.1% BHT. | |